molecular formula C19H20FNO2 B2432194 (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one CAS No. 477889-22-8

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one

Cat. No.: B2432194
CAS No.: 477889-22-8
M. Wt: 313.372
InChI Key: DEKQMIMUXLJRRD-ZRDIBKRKSA-N
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Description

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one is an organic compound with a complex structure that includes a fluoropropoxy group, a phenyl ring, and a methylanilino group

Scientific Research Applications

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one typically involves a multi-step process:

    Formation of the Fluoropropoxy Group: This step involves the reaction of 3-fluoropropanol with a suitable phenyl halide under basic conditions to form the 3-fluoropropoxyphenyl intermediate.

    Formation of the Methylanilino Group: This step involves the reaction of aniline with a methylating agent to form the methylanilino intermediate.

    Coupling Reaction: The final step involves the coupling of the 3-fluoropropoxyphenyl intermediate with the methylanilino intermediate under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and anilino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methylphenyl)amino]prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-15-4-2-5-17(14-15)21-12-10-19(22)16-6-8-18(9-7-16)23-13-3-11-20/h2,4-10,12,14,21H,3,11,13H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKQMIMUXLJRRD-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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